molecular formula C29H23ClN2O3S B1191774 HMPL-523

HMPL-523

カタログ番号: B1191774
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

HMPL-523 is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration of Syk inhibitor this compound, this agent binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation.

科学的研究の応用

Role in Treating Lymphoma

HMPL-523, a selective spleen tyrosine kinase (Syk) inhibitor, has shown significant potential in the treatment of various subtypes of lymphoma. In clinical studies, this compound demonstrated promising anti-tumor activity in patients with relapsed or refractory lymphoma. This efficacy was observed across a range of lymphoma subtypes, including Hodgkin lymphoma, diffuse large B-cell lymphoma, follicular lymphoma, and others. The drug was well tolerated at specific dose levels, indicating its potential as a treatment for these malignancies (Strati et al., 2021).

Pharmacokinetics and Safety Profile

Studies on this compound have also focused on evaluating its pharmacokinetics and safety profile. These studies are crucial for determining the optimal dosing regimen and understanding the drug's behavior in the body. Preliminary results indicate that this compound has a manageable safety profile and shows dose-proportional pharmacokinetics, which is vital for its potential use in clinical settings (Lawrence et al., 2020).

Preclinical In Vitro and In Vivo Studies

Preclinical studies have shown that this compound exhibits significant anti-tumor activities in vitro and in vivo. These studies have been instrumental in advancing our understanding of this compound's mechanism of action and its potential therapeutic applications. By inhibiting Syk, this compound affects B-cell receptor signaling, which is crucial in the development and survival of B lymphocytes. This inhibition has shown promising results in preclinical models of B-cell lymphoma (Yang et al., 2016).

特性

分子式

C29H23ClN2O3S

SMILES

Unknown

外観

Solid powder

同義語

HMPL-523;  HMPL 523;  HMPL523.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。